molecular formula C17H16N2O5S B2395745 N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921861-94-1

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2395745
CAS RN: 921861-94-1
M. Wt: 360.38
InChI Key: WVJGAFBVFFOQFJ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as MI-1061, is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific fields. MI-1061 is a small molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel derivatives, including (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides. These compounds demonstrated notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some derivatives exhibited cytotoxicity equal to or superior to the positive control PAC-1, a procaspase-3 activating compound .

Apoptosis Modulation

Abnormalities in cell cycle regulation and apoptosis contribute to tumor formation. Compounds derived from this molecule were found to accumulate cells in the S phase and induce late cellular apoptosis. Specifically, compound 4o showed remarkable cytotoxicity and could serve as a template for designing novel anticancer agents .

Anti-HIV-1 Potential

While not directly related to cancer, indole derivatives have shown promise in other contexts. For instance, researchers have explored oxochromenyl xanthenone derivatives, including indole-based compounds, for their anti-HIV-1 activity. Although not specific to our compound, this highlights the broader potential of indole derivatives in medicinal chemistry .

Anticancer Activity

Another study investigated N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, a related compound. It exhibited potent anticancer activity, particularly when substituted with n-butyl or fluorine groups. These findings underscore the versatility of indole-based structures in cancer research .

Molecular Docking Studies

Researchers have performed molecular docking studies on indole derivatives, including oxoindolin-2-one compounds. While not specific to our compound, these studies provide insights into potential interactions with biological targets, aiding drug discovery efforts .

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-14-4-2-12(8-11(14)9-17(19)20)18-25(21,22)13-3-5-15-16(10-13)24-7-6-23-15/h2-5,8,10,18H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJGAFBVFFOQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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